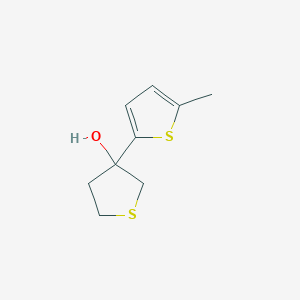

3-(5-Methylthiophen-2-yl)thiolan-3-ol

Description

3-(5-Methylthiophen-2-yl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) core substituted with a hydroxyl group at the 3-position and a 5-methylthiophen-2-yl moiety. The hydroxyl group may enhance solubility and hydrogen-bonding interactions, critical for biological activity or crystallinity in materials science.

Propriétés

IUPAC Name |

3-(5-methylthiophen-2-yl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS2/c1-7-2-3-8(12-7)9(10)4-5-11-6-9/h2-3,10H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZGYSXEWPMOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2(CCSC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Core Structure Diversity :

- Thiolane Derivatives : The saturated thiolane core in the target compound contrasts with aromatic cores like pyrimidine or chalcone . Saturation reduces conjugation but may improve stability and solubility.

- Triazoles : describes 4H-1,2,4-triazoles with 5-methylthiophen-2-yl substituents synthesized via InCl3-catalyzed alkylation of thiols. This method could hypothetically apply to the target compound’s synthesis .

Substituent Effects: The 5-methylthiophen-2-yl group is recurrent in diverse scaffolds (Table 1).

Table 1: Structural and Functional Comparison

Physicochemical and Optical Properties

’s chalcones with 5-methylthiophen-2-yl substituents exhibit strong nonlinear optical (NLO) responses due to extended π-conjugation and electron donor-acceptor interactions . The target compound’s saturated thiolane core likely reduces conjugation, but the hydroxyl group may introduce polarity, altering dipole moments and NLO behavior. DFT studies on chalcones emphasize the role of sulfur atoms in modulating electron distribution—a factor relevant to the target’s thiophene-thiolane system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.